Clonidine hydrochloride

Catalog No.
S524034
CAS No.
4205-91-8
M.F
C9H10Cl3N3
M. Wt
266.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Clonidine hydrochloride

CAS Number

4205-91-8

Product Name

Clonidine hydrochloride

IUPAC Name

N-(2,6-dichlorophenyl)-4,5-dihydro-1H-imidazol-2-amine;hydrochloride

Molecular Formula

C9H10Cl3N3

Molecular Weight

266.6 g/mol

InChI

InChI=1S/C9H9Cl2N3.ClH/c10-6-2-1-3-7(11)8(6)14-9-12-4-5-13-9;/h1-3H,4-5H2,(H2,12,13,14);1H

InChI Key

ZNIFSRGNXRYGHF-UHFFFAOYSA-N

SMILES

C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl

Solubility

Soluble in DMSO

Synonyms

Catapres, Catapresan, Catapressan, Chlophazolin, Clofelin, Clofenil, Clonidine, Clonidine Dihydrochloride, Clonidine Hydrochloride, Clonidine Monohydrobromide, Clonidine Monohydrochloride, Clopheline, Dihydrochloride, Clonidine, Dixarit, Gemiton, Hemiton, Hydrochloride, Clonidine, Isoglaucon, Klofelin, Klofenil, M 5041T, M-5041T, M5041T, Monohydrobromide, Clonidine, Monohydrochloride, Clonidine, ST 155, ST-155, ST155

Canonical SMILES

C1CN=C(N1)NC2=C(C=CC=C2Cl)Cl.Cl

Description

The exact mass of the compound Clonidine hydrochloride is 264.99 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 756699. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azoles - Imidazoles - Imidazolines. It belongs to the ontological category of dichlorobenzene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Clonidine hydrochloride is an imidazoline derivative with the chemical formula 2-(2,6-dichlorophenylamino)-2-imidazoline hydrochloride. It is a white, crystalline substance that is odorless and has a bitter taste, soluble in water and alcohol. Clonidine primarily functions as an antihypertensive agent, lowering blood pressure by stimulating alpha-2 adrenergic receptors in the central nervous system, which reduces sympathetic outflow and peripheral vascular resistance .

  • Clonidine acts as an alpha-2 adrenergic agonist. It binds to alpha-2 receptors in the brainstem, leading to a decrease in sympathetic nervous system activity []. This, in turn, relaxes blood vessels and slows heart rate, ultimately lowering blood pressure [].
  • Clonidine can cause side effects like dizziness, drowsiness, dry mouth, and constipation [].
  • Abrupt withdrawal can lead to rebound hypertension, a sudden and dangerous rise in blood pressure [].
  • It can be toxic in high doses, requiring immediate medical attention [].

Blood Pressure Regulation Studies:

Due to its ability to activate alpha-2 receptors in the brainstem, clonidine hydrochloride helps decrease sympathetic nervous system activity, leading to vasodilation (relaxation of blood vessels) and consequently, lower blood pressure . This mechanism makes clonidine a valuable tool in researching the role of the central nervous system in blood pressure regulation. Researchers can use clonidine to investigate the effects of manipulating central alpha-2 adrenergic activity on blood pressure in various physiological and pathological conditions.

Investigating Pain Perception:

Clonidine's ability to modulate central nervous system activity extends to pain perception pathways. Studies have shown that clonidine can act as an analgesic (pain reliever) by affecting the descending inhibitory pain pathways in the brainstem . Researchers use clonidine to study pain mechanisms and test its potential for pain management in various settings, both alone and in combination with other medications.

Addiction and Withdrawal Studies:

Clonidine interacts with the brain's reward system, which plays a role in addiction and withdrawal symptoms. Studies have explored the use of clonidine to help manage withdrawal symptoms associated with opioids, alcohol, and smoking cessation , . Researchers use clonidine to investigate the neurobiology of addiction and withdrawal, and to test its efficacy in reducing withdrawal symptoms and promoting successful addiction treatment.

Starting from readily available precursors. One common method includes:

  • Formation of Imidazoline Ring: The reaction between 2,6-dichloroaniline and glyoxal leads to the formation of an imidazoline structure.
  • Hydrochloride Salt Formation: The imidazoline compound is then treated with hydrochloric acid to yield clonidine hydrochloride.

This synthetic route allows for the production of clonidine with high purity and yield .

Clonidine exhibits a variety of biological activities due to its action on alpha-adrenergic receptors. Its primary effects include:

  • Antihypertensive Action: By stimulating alpha-2 adrenergic receptors in the brain, clonidine decreases sympathetic nervous system output, leading to reduced heart rate and blood pressure .
  • Analgesic Properties: Clonidine can modulate pain transmission in the central nervous system by acting on alpha-2 receptors located in the dorsal horn of the spinal cord. This mechanism provides analgesic effects when used epidurally or in combination with other analgesics .
  • Sedation: Clonidine has sedative properties due to its central nervous system effects, making it useful in treating conditions like attention deficit hyperactivity disorder (ADHD) and Tourette syndrome .

Clonidine has several therapeutic applications:

  • Hypertension Management: It is primarily used to treat high blood pressure, either alone or in combination with other antihypertensive agents .
  • Attention Deficit Hyperactivity Disorder: Approved for use in children to manage symptoms associated with ADHD .
  • Pain Management: Used as an adjunct therapy for severe cancer-related pain and as part of anesthetic protocols .
  • Withdrawal Symptoms: Clonidine can also be employed to alleviate withdrawal symptoms from opioids and alcohol .

Clonidine interacts with various substances that can potentiate its effects or lead to adverse reactions:

  • Central Nervous System Depressants: Alcohol and other sedatives may enhance the sedative effects of clonidine, leading to increased risk of respiratory depression or profound sedation .
  • Other Antihypertensives: When used concurrently with other antihypertensive medications, clonidine may lead to additive hypotensive effects and should be monitored closely .
  • Adverse Effects: Common side effects include dry mouth, drowsiness, dizziness, and constipation. These effects are dose-dependent and may vary among individuals .

Clonidine shares similarities with several other compounds that act on adrenergic receptors or have antihypertensive properties. Here are some notable comparisons:

CompoundMechanism of ActionUnique Features
GuanfacineAlpha-2 adrenergic agonistLonger half-life; primarily used for ADHD
MethyldopaCentral alpha-2 adrenergic agonistProdrug; metabolized to alpha-methyl norepinephrine
DexmedetomidineSelective alpha-2 adrenergic agonistPrimarily used for sedation in intensive care
TizanidineAlpha-2 adrenergic agonist; muscle relaxantPrimarily used for muscle spasticity

Clonidine's unique characteristic lies in its dual role as both an antihypertensive agent and a treatment option for neurological conditions like ADHD and pain management. Its ability to penetrate the central nervous system effectively distinguishes it from other similar compounds that may not have such broad applications .

The industrial synthesis of clonidine hydrochloride has evolved significantly from early methods to modern, optimized processes that provide superior yields and operational efficiency. The primary industrial route begins with the readily available precursor 2,6-dichloroaniline and proceeds through a series of well-characterized transformations [1] [2].

Primary Industrial Synthesis Pathway

The most widely adopted industrial synthesis follows a multi-step approach that has been refined to maximize efficiency and minimize operational complexity. The process commences with 2,6-dichloroaniline as the starting material, which is converted to N-(2,6-dichlorophenyl)formamide through reaction with a mixture of acetic anhydride and formic acid [1] [2]. This initial transformation is conducted at temperatures ranging from 30 to 80 degrees Celsius for durations of 1 to 10 hours, yielding the formamide intermediate in approximately 95% yield with 99.8% purity [2].

The subsequent transformation involves a sophisticated one-pot reaction sequence that eliminates the need for intermediate isolation, thereby improving overall process efficiency and reducing manufacturing costs. In this critical step, the formamide intermediate undergoes reaction with sulfuryl chloride in the presence of thionyl chloride to generate 2,6-dichlorophenylisocyanide dichloride [1] [3] [2]. This chlorination reaction is typically performed at temperatures between 40 and 60 degrees Celsius for periods ranging from 4 to 15 hours [2].

The isocyanide dichloride intermediate, without isolation, immediately undergoes cyclization with ethylenediamine in the presence of an inert solvent system. Dichloromethane serves as the preferred solvent for this transformation, although other chlorinated hydrocarbons such as ethylene dichloride, chloroform, diethyl ether, or aromatic hydrocarbons including toluene, benzene, and xylene may be employed [2]. The cyclization proceeds over 2 to 24 hours to form 2-(2,6-dichlorophenylamino)-1,3-diazacyclopentene-2, which represents the free base form of clonidine [3] [2].

The final step involves treatment of the unisolated free base with alcoholic hydrochloride to form the desired clonidine hydrochloride salt. Isopropanol serves as the preferred alcohol for this transformation, although methanol, ethanol, butanol, or propanol may be substituted [2]. The reaction mixture is cooled, filtered, washed with dichloromethane, and dried at temperatures between 40 and 80 degrees Celsius to obtain clonidine hydrochloride with 99.9% purity [2].

Alternative Industrial Routes

Historical industrial synthesis approaches have included alternative pathways that, while less efficient, provided important developmental insights. One notable route involved the preparation of N-(2,6-dichlorophenyl)thiourea followed by methylation with methyl iodide to produce N-(2,6-dichlorophenyl)-S-methyl-isothiouronium hydroiodide [4]. This intermediate was subsequently treated with ethylenediamine at elevated temperatures of 130 to 150 degrees Celsius to form the clonidine base, which was then converted to the hydrochloride salt [4].

An alternative approach utilizing thiourea complexes has been documented, wherein novel thiourea intermediates undergo direct cyclization through base-catalyzed processes [5] [6]. This methodology involves the formation of 1-(2-aminoethyl)-3-(2,6-dichlorophenyl)thiourea complexes that can be cyclized under various conditions to produce clonidine derivatives [6].

Process Optimization and Yield Enhancement

Modern industrial synthesis has achieved remarkable improvements in overall yield compared to earlier methodologies. The optimized one-pot approach provides an overall yield of 63.46% based on the starting 2,6-dichloroaniline, representing a substantial improvement over earlier processes that achieved only 9.04% overall yield [2]. This enhancement results from several key optimizations including elimination of intermediate isolation steps, improved reaction conditions, and refined purification protocols [2].

The industrial process demonstrates excellent scalability, with successful implementation from laboratory scale through pilot plant operations to full commercial production. Multi-kilogram batches have been prepared using essentially identical chemistry to laboratory procedures, confirming the robustness and reliability of the synthetic methodology [1].

Laboratory-Scale Preparation Techniques

Laboratory-scale synthesis of clonidine hydrochloride provides valuable insights into reaction mechanisms and enables optimization of conditions for larger-scale operations. Laboratory preparations typically employ similar chemical transformations to industrial processes but with enhanced analytical monitoring and process control capabilities.

Standard Laboratory Synthesis Protocols

The laboratory synthesis of clonidine hydrochloride follows established protocols that mirror industrial processes but allow for detailed investigation of reaction parameters and intermediate characterization. The initial transformation involves treating 2,6-dichloroaniline with formic acid under reflux conditions to generate N-(2,6-dichlorophenyl)formamide [7] [3]. Laboratory preparations typically employ 210 milliliters of formic acid with 130 grams of 2,6-dichloroaniline, heating the mixture in an oil bath at 100 degrees Celsius for 6.5 hours [7].

Following formation of the formamide intermediate, laboratory procedures proceed through the chlorination sequence using thionyl chloride and sulfuryl chloride. A typical laboratory procedure involves adding 85 milliliters of thionyl chloride to 110 grams of the formamide intermediate, cooling the mixture to 0 degrees Celsius in an ice-water bath, and subsequently adding a mixture of 150 milliliters each of thionyl chloride and sulfuryl chloride [7] [3]. The reaction mixture is allowed to warm to room temperature, then heated to 60 degrees Celsius and stirred for 22 hours until complete dissolution occurs [3].

The cyclization step in laboratory preparations involves careful addition of ethylenediamine to the chlorinated intermediate in dichloromethane solution. Typically, 350 milliliters of dichloromethane is added to the reaction mixture, which is cooled to 5 degrees Celsius, followed by dropwise addition of 130 grams of ethylenediamine dissolved in dichloromethane [3]. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours to ensure complete cyclization [3].

Analytical Monitoring and Characterization

Laboratory-scale preparations enable comprehensive analytical monitoring throughout the synthesis process. High-performance liquid chromatography serves as the primary analytical technique for monitoring reaction progress and product purity [8] [9] [10]. Optimized chromatographic conditions typically employ reversed-phase columns with mobile phases consisting of acetonitrile-water mixtures containing trifluoroacetic acid, with detection at 210 nanometers [10] [11] [12].

Nuclear magnetic resonance spectroscopy provides essential structural confirmation of intermediates and final products. Proton nuclear magnetic resonance spectra confirm the formation of the characteristic imidazoline ring system and verify the substitution pattern on the dichlorophenyl moiety [13] [6]. Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation and enables detection of impurities or alternative regioisomers [13].

Mass spectrometry serves as a complementary analytical technique for molecular weight confirmation and fragmentation pattern analysis. Electrospray ionization mass spectrometry provides molecular ion peaks corresponding to the protonated clonidine molecule, while tandem mass spectrometry enables structural elucidation of any impurities or degradation products [9].

Alternative Laboratory Approaches

Several alternative laboratory synthesis approaches have been developed to explore different aspects of clonidine chemistry and potentially improve synthetic efficiency. One notable approach involves the use of nitroaniline precursors that undergo reduction to form aminoaniline intermediates, which are subsequently converted to clonidine through thiourea chemistry [6]. This approach provides insights into structure-activity relationships and enables preparation of analogs for pharmacological evaluation [6].

Laboratory investigations have also explored the use of alternative cyclization conditions, including base-catalyzed processes using cesium carbonate, sodium hydroxide, or other inorganic bases [6]. These studies have provided valuable mechanistic insights and identified conditions that may be applicable to industrial optimization [6].

Small-Scale Optimization Studies

Laboratory-scale preparations enable systematic optimization of reaction conditions including solvent selection, temperature profiles, reagent stoichiometry, and reaction times. Solvent screening studies have confirmed dichloromethane as the optimal medium for the cyclization step, although carbon tetrachloride and other chlorinated solvents provide acceptable alternatives [14]. Temperature optimization studies have established that the cyclization proceeds efficiently at room temperature, although elevated temperatures may accelerate the transformation [14].

Reagent stoichiometry optimization has determined optimal molar ratios for each transformation step. The formylation reaction benefits from excess formic acid and acetic anhydride to ensure complete conversion of the aniline starting material [2]. The chlorination step requires careful control of thionyl chloride and sulfuryl chloride ratios to minimize side product formation [2]. The cyclization with ethylenediamine benefits from slight excess of the diamine to ensure complete conversion [2].

Purification and Crystallization Processes

The purification and crystallization of clonidine hydrochloride represents a critical aspect of the manufacturing process, directly impacting product quality, stability, and regulatory compliance. Modern purification protocols have been developed to ensure consistent production of pharmaceutical-grade material meeting stringent purity specifications.

Primary Purification Methodologies

The initial purification of crude clonidine hydrochloride typically involves dissolution in appropriate solvents followed by treatment with activated carbon to remove colored impurities and trace organic contaminants [3] [15]. Activated carbon treatment is performed by refluxing the crude material in methanol in the presence of activated carbon, typically using approximately 767 milligrams of activated carbon per batch [3]. The mixture is stirred under reflux conditions, then filtered while hot to remove the carbon and adsorbed impurities [3].

Following activated carbon treatment, the purified solution undergoes controlled crystallization through addition of hydrogen chloride in ethanol solution [3]. The crystallization is initiated by dropwise addition of approximately 30 milliliters of hydrogen chloride-ethanol solution, followed by stirring for 40 minutes [3]. The mixture is subsequently cooled to room temperature, then further cooled to 0 degrees Celsius and stirred for 2.5 hours to promote complete crystallization [3].

Crystallization Optimization

The crystallization process has been optimized to produce clonidine hydrochloride in specific crystalline forms that exhibit desired physical and chemical properties. Novel crystalline forms have been identified and characterized through systematic crystallization studies [15]. The AL-form represents one such optimized crystalline modification that demonstrates improved processing characteristics and stability [15].

The crystallization protocol for producing the optimized AL-form involves multiple recrystallization steps using alcoholic solvents [15]. The process begins with refluxing charcoalized crude clonidine hydrochloride in methanol, followed by filtration and methanol removal [15]. The residue is subsequently treated with alcoholic solvent, which is then removed and replaced with fresh alcoholic solvent [15]. The reaction mixture is stirred, filtered, and the solid product is washed with alcoholic solvent before final drying [15].

Powder X-ray Diffraction Characterization

The crystalline form of clonidine hydrochloride is characterized using powder X-ray diffraction analysis, which provides definitive identification of the polymorphic form and confirms crystalline purity [8] [15]. The AL-form exhibits characteristic powder X-ray diffraction peaks at specific 2θ values of 9.92, 12.64, 13.18, and 14.71 degrees [15]. These peaks serve as fingerprint identification markers for quality control purposes [15].

Standard clonidine hydrochloride crystals demonstrate characteristic peaks at 2θ values of 11.8, 19.2, and 21.3 degrees [8]. The preservation of these characteristic peaks throughout storage studies confirms crystallographic stability and absence of polymorphic transformation [8]. Powder X-ray diffraction analysis conducted at 40 kilovolts voltage, 40 milliamperes current, and 4 degrees per minute scan rate using copper Kα1 radiation provides optimal resolution for crystalline form identification [8].

Solvent Selection and Recrystallization

The selection of appropriate solvents for clonidine hydrochloride purification and recrystallization has been extensively investigated to optimize both yield and purity [16] [4]. Clonidine hydrochloride demonstrates excellent solubility in water at concentrations up to 50 milligrams per milliliter, enabling aqueous purification processes [16] [4]. The compound also exhibits good solubility in methanol, ethanol, and dimethyl sulfoxide, providing multiple options for recrystallization procedures [16] [4].

Ethanol-diethyl ether solvent systems have proven particularly effective for recrystallization procedures [4]. The process involves dissolving the crude material in hot ethanol, followed by gradual addition of diethyl ether until crystallization initiates [4]. This approach produces high-quality crystals with excellent purity and well-defined morphology [4]. Alternative solvent systems including isopropanol and other alcoholic media provide comparable results with slight variations in crystal habit and yield [2].

Advanced Purification Techniques

Modern pharmaceutical manufacturing employs advanced purification techniques to ensure removal of trace impurities and achievement of regulatory specifications. High-performance liquid chromatography serves not only as an analytical tool but also as a preparative purification method for small-scale production [9] [10] [12]. Preparative chromatographic methods employ similar mobile phase compositions to analytical procedures but with larger columns and higher flow rates to accommodate preparative-scale separations [10].

Solid-phase extraction techniques have been developed for specialized purification applications, particularly for formulated products or samples containing complex matrices [17]. These methods employ selective sorbents that retain clonidine hydrochloride while allowing impurities to pass through, or conversely, retain impurities while allowing the pure drug to elute [17].

Quality Control and Stability Considerations

The purified clonidine hydrochloride undergoes comprehensive quality control testing to ensure compliance with pharmaceutical specifications [8] [10]. Purity analysis by high-performance liquid chromatography confirms the absence of significant impurities, with particular attention to the synthetic precursor 2,6-dichloroaniline [18] [19]. Stability-indicating analytical methods enable detection of degradation products that may form during storage or processing [18] [8].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

3

Exact Mass

264.994030 g/mol

Monoisotopic Mass

264.994030 g/mol

Heavy Atom Count

15

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

W76I6XXF06

Related CAS

4205-90-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H330 (93.62%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Sedation

Pharmacology

Clonidine Hydrochloride is the hydrochloride salt form of clonidine, an imidazoline derivate and centrally-acting alpha-adrenergic agonist as well as antagonist with antihypertensive activity. Clonidine hydrochloride binds to and stimulates central alpha-2 adrenergic receptors, thereby decreasing sympathetic outflow to the heart, kidneys, and peripheral vasculature. The reduction in sympathetic outflow, leads to decreased peripheral vascular resistance, decreased blood pressure, and decreased heart rate.

MeSH Pharmacological Classification

Adrenergic alpha-2 Receptor Agonists

KEGG Target based Classification of Drugs

G Protein-coupled receptors
Rhodopsin family
Adrenaline
ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

4205-91-8

Wikipedia

Clonidine hydrochloride

Use Classification

Human Drugs -> EU pediatric investigation plans
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Modify: 2023-08-15
1: Sulheim D, Fagermoen E, Winger A, Andersen AM, Godang K, Müller F, Rowe PC, Saul JP, Skovlund E, Øie MG, Wyller VB. Disease mechanisms and clonidine treatment in adolescent chronic fatigue syndrome: a combined cross-sectional and randomized clinical trial. JAMA Pediatr. 2014 Apr;168(4):351-60. doi: 10.1001/jamapediatrics.2013.4647. PubMed PMID: 24493300.
2: de Goede AL, Boedhram RR, Eckhardt M, Hanff LM, Koch BC, Vermaat CH, Vermes A. Development and validation of a paediatric oral formulation of clonidine hydrochloride. Int J Pharm. 2012 Aug 20;433(1-2):119-20. doi: 10.1016/j.ijpharm.2012.04.055. Epub 2012 May 9. PubMed PMID: 22580108.
3: Jellinge ME, Petersen RH. [Clonidine can reduce opioid medication during post-operative pain]. Ugeskr Laeger. 2015 Nov 30;177(49):V05150415. Review. Danish. PubMed PMID: 26651552.
4: Xu B, Wang Y, Zhu H. Mini-tablet combination for sustained release of clonidine hydrochloride and hydrochlorothiazide: Preparation and pharmacokinetics in beagle dogs. Pharmazie. 2016 Feb;71(2):76-83. PubMed PMID: 27004371.
5: Levinson ML, Johnson CE. Stability of an extemporaneously compounded clonidine hydrochloride oral liquid. Am J Hosp Pharm. 1992 Jan;49(1):122-5. PubMed PMID: 1570852.
6: Shimmura M, Kawamura N, Tateishi T, Shigeto H, Murai H, Kira J. [A case of paroxysmal sympathetic storm after acute disseminated encephalomyelitis and hypoxic encephalopathy responding to clonidine hydrochloride]. Rinsho Shinkeigaku. 2016;56(2):108-11. doi: 10.5692/clinicalneurol.cn-000793. Epub 2016 Jan 9. Japanese. PubMed PMID: 26754594.
7: Jain R, Segal S, Kollins SH, Khayrallah M. Clonidine extended-release tablets for pediatric patients with attention-deficit/hyperactivity disorder. J Am Acad Child Adolesc Psychiatry. 2011 Feb;50(2):171-9. doi: 10.1016/j.jaac.2010.11.005. PubMed PMID: 21241954.
8: Khan LG, Razvi N, Anjum F, Siddiqui SA, Ghayas S. Effects of various excipients on tizanidine hydrochloride tablets prepared by direct compression. Pak J Pharm Sci. 2014 Sep;27(5):1249-54. PubMed PMID: 25176379.
9: Bekö SL, Thoms SD, Schmidt MU, Bolte M. Tizanidine and tizanidine hydrochloride: on the correct tautomeric form of tizanidine. Acta Crystallogr C. 2012 Jan;68(Pt 1):o28-32. doi: 10.1107/S0108270111052012. Epub 2011 Dec 9. PubMed PMID: 22223284.
10: Sumiya K, Baba Y, Inomata S, Toyooka H, Kohda Y. [Preparation and clinical evaluation of orally-disintegrating clonidine hydrochloride tablets for preanesthetic medication]. Yakugaku Zasshi. 2000 Jul;120(7):652-6. Japanese. PubMed PMID: 10920719.
11: Wulf H, Gleim M, Mignat C. The stability of mixtures of morphine hydrochloride, bupivacaine hydrochloride, and clonidine hydrochloride in portable pump reservoirs for the management of chronic pain syndromes. J Pain Symptom Manage. 1994 Jul;9(5):308-11. PubMed PMID: 7963782.
12: Datey KK, Bhagat SJ, Goyal BK, Mishra SJ, Kapadia NM, Rajlaxmi BN. Clonidine hydrochloride (catapres) in the management of hypertension. Indian J Chest Dis. 1975 Oct;17(4):158-65. PubMed PMID: 1218938.
13: Li F, McMahon C, Li F, Zulkoski J. LC-MS/MS sensitivity enhancement using 2D-SCX/RPLC and its application in the assessment of pharmacokinetics of clonidine in dried blood spots. Bioanalysis. 2011 Jul;3(14):1577-86. doi: 10.4155/bio.11.119. PubMed PMID: 21756091.
14: Kollins SH, Jain R, Brams M, Segal S, Findling RL, Wigal SB, Khayrallah M. Clonidine extended-release tablets as add-on therapy to psychostimulants in children and adolescents with ADHD. Pediatrics. 2011 Jun;127(6):e1406-13. doi: 10.1542/peds.2010-1260. Epub 2011 May 9. PubMed PMID: 21555501; PubMed Central PMCID: PMC3387872.
15: Croxtall JD. Clonidine extended-release: in attention-deficit hyperactivity disorder. Paediatr Drugs. 2011 Oct 1;13(5):329-36. doi: 10.2165/11208100-000000000-00000. Review. PubMed PMID: 21888447.
16: Sumiya K, Homma M, Watanabe M, Baba Y, Inomata S, Kihara S, Toyooka H, Kohda Y. Sedation and plasma concentration of clonidine hydrochloride for pre-anesthetic medication in pediatric surgery. Biol Pharm Bull. 2003 Apr;26(4):421-3. PubMed PMID: 12673018.
17: Houston MC. Clonidine hydrochloride. South Med J. 1982 Jun;75(6):713-9. Review. PubMed PMID: 7046065.
18: Landis GA, Zimmet SM. Arterial thrombosis with combined clonidine hydrochloride and propranolol hydrochloride therapy. Arch Intern Med. 1980 Jan;140(1):135. PubMed PMID: 7352793.
19: Walters SM, Stonys DB. Determination of chlorthalidone and clonidine hydrochloride in tablets by HPLC. J Chromatogr Sci. 1983 Jan;21(1):43-5. PubMed PMID: 6833444.
20: Marinkovic M, Newfield RS. Self-limiting hematuria following growth hormone provocative testing with arginine hydrochloride. J Pediatr Endocrinol Metab. 2012;25(7-8):791-3. PubMed PMID: 23155712.

Explore Compound Types